3-(4-Chloro-phenyl)-1-methyl-propylamine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It would include the conditions under which the reaction occurs, the products of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties.Scientific Research Applications
Chemical Modification and Application Potential
- Xylan Derivatives for Drug Delivery : Research on the chemical modification of xylan, a biopolymer, into ethers and esters for potential drug delivery applications, showcases the importance of chemical modifications in developing new materials with specific properties. This area of research underscores the potential of modifying compounds like 3-(4-Chloro-phenyl)-1-methyl-propylamine for specific applications, including medicinal ones (Petzold-Welcke et al., 2014).
Pharmacophoric Contributions to Drug Potency
- Arylcycloalkylamines in Antipsychotic Agents : A study on the role of arylalkyl substituents, like those in 3-(4-Chloro-phenyl)-1-methyl-propylamine, in improving the potency and selectivity of binding affinity at D(2)-like receptors, highlights the compound's relevance in the development of antipsychotic medications. This demonstrates the potential application of such structures in medicinal chemistry (Sikazwe et al., 2009).
Environmental Behavior and Toxicity
- Environmental Persistence of Related Compounds : Studies on the occurrence, toxicity, and environmental degradation of triclosan, as well as the behavior of parabens in aquatic environments, offer insights into the environmental fate and impact of chemically related compounds. These studies may inform research on the environmental aspects of handling and disposing of compounds like 3-(4-Chloro-phenyl)-1-methyl-propylamine, highlighting the need for understanding the environmental implications of chemical use and disposal (Bedoux et al., 2012; Haman et al., 2015).
Neurochemical and Pharmacological Effects
- MDMA Research for Neurodegenerative Diseases : While the specific compound of interest is not directly mentioned, research on MDMA and its derivatives, due to structural similarities with psychoactive compounds, may offer parallel insights into the neurochemical and potential therapeutic applications of related compounds, including 3-(4-Chloro-phenyl)-1-methyl-propylamine. This area explores the interaction with brain receptors and potential effects on neurochemistry and behavior, relevant to understanding the pharmacological potentials of new compounds (Colado et al., 2004; Pitts et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity and potential hazards. It would include information on how to handle the compound safely and how to dispose of it properly.
Future Directions
This involves discussing potential future research directions. It could involve suggesting further studies to better understand the compound’s properties or to find new applications for it.
I hope this general information is helpful. For a more detailed analysis, you would need to consult specific resources or experts in the field. Please note that handling chemicals should always be done by trained professionals following all safety protocols. Always refer to the appropriate Material Safety Data Sheets (MSDS) for information on handling and disposal.
properties
IUPAC Name |
4-(4-chlorophenyl)butan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNLOGUCRBHVEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-phenyl)-1-methyl-propylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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